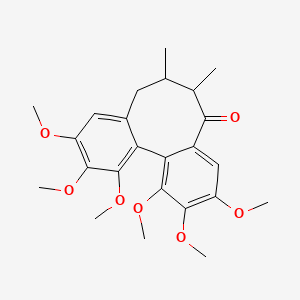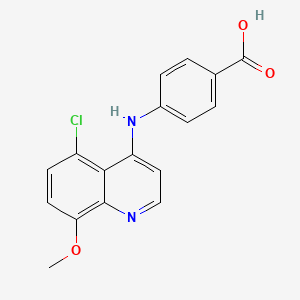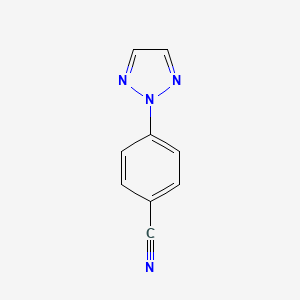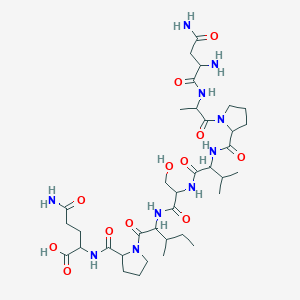![molecular formula C14H19N3 B12111413 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- CAS No. 5322-91-8](/img/structure/B12111413.png)
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- is a heterocyclic compound that contains both benzimidazole and piperidine moieties. Benzimidazole derivatives are known for their extensive range of biological activities and are used in various therapeutic applications. The incorporation of a piperidine ring enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by the introduction of the piperidine moiety. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core. The piperidine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The piperidine ring enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This dual action makes it effective in inhibiting the growth of cancer cells and microorganisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
1H-Benzimidazole, 2-[4-(2-ethoxyethyl)-1-piperidinyl]ethyl: A similar compound with an ethoxyethyl group, used in similar applications.
1H-Benzimidazole, 2-[4-(1-piperidinyl)ethyl]: Another derivative with slight structural differences, affecting its pharmacological properties.
Uniqueness
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- is unique due to the specific positioning of the piperidine ring, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its wide range of applications further highlight its significance.
Properties
CAS No. |
5322-91-8 |
|---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-4-8-16(9-5-1)10-11-17-12-15-13-6-2-3-7-14(13)17/h2-3,6-7,12H,1,4-5,8-11H2 |
InChI Key |
LELPUNBOQMOIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)






![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)

![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)

